molecular formula C14H12ClN5S B12701674 1-(4-Chlorophenyl)-3-phenyl-5-formazancarbothioamide CAS No. 130111-82-9

1-(4-Chlorophenyl)-3-phenyl-5-formazancarbothioamide

Cat. No.: B12701674
CAS No.: 130111-82-9
M. Wt: 317.8 g/mol
InChI Key: MWWRDUAWOXZARC-WMFQOTTISA-N
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Description

1-(4-Chlorophenyl)-3-phenyl-5-formazancarbothioamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenyl group, a phenyl group, and a formazancarbothioamide moiety

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-phenyl-5-formazancarbothioamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with thiocarbamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-phenyl-5-formazancarbothioamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Chlorophenyl)-3-phenyl-5-formazancarbothioamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-phenyl-5-formazancarbothioamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-Chlorophenyl)-3-phenyl-5-formazancarbothioamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

These structural variations can lead to differences in reactivity, stability, and biological activity, highlighting the uniqueness of this compound.

Properties

CAS No.

130111-82-9

Molecular Formula

C14H12ClN5S

Molecular Weight

317.8 g/mol

IUPAC Name

[(Z)-N-(4-chloroanilino)-C-phenylcarbonimidoyl]iminothiourea

InChI

InChI=1S/C14H12ClN5S/c15-11-6-8-12(9-7-11)17-18-13(19-20-14(16)21)10-4-2-1-3-5-10/h1-9,17H,(H2,16,21)/b18-13-,20-19?

InChI Key

MWWRDUAWOXZARC-WMFQOTTISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC2=CC=C(C=C2)Cl)/N=NC(=S)N

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)Cl)N=NC(=S)N

Origin of Product

United States

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